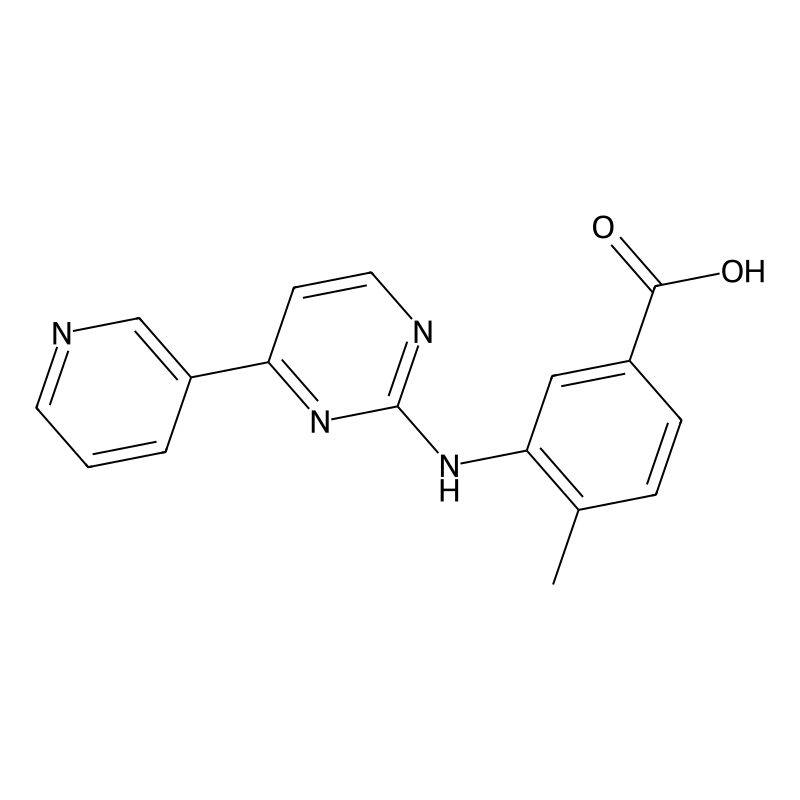

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary of the Application: The compound “4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid” is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives .

Results or Outcomes: These derivatives have been used in the detection of their activity as antileukemia agents (neoplastic stem cell leukemia) . The compound is also a Nilotinib intermediate, which might be useful in the treatment of chronic myelogenous leukemia .

Synthesis of N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid

Scientific Field: Organic Chemistry

Summary of the Application: This compound is used in the synthesis of new N-[2(3,4)-aminophenyl]benzamides containing a pharmacophoric 2-(arylamino)pyrimidine fragment .

Synthesis of Novel Pyridin-3-yl-pyrimidin-2-yl Derivatives

Summary of the Application: This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl derivatives .

Results or Outcomes: The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, with the molecular formula C17H14N4O2 and a molecular weight of 306.32 g/mol, is a complex organic compound notable for its structural components, including a benzoic acid moiety and a pyrimidinyl-pyridinyl derivative. This compound is recognized as an impurity in the synthesis of Nilotinib, a drug used in the treatment of chronic myelogenous leukemia. Its chemical structure includes multiple aromatic rings, enhancing its potential biological activity and interaction with various biological targets .

The synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid involves several key reactions:

- Guanidine Formation: The reaction begins with 3-amino-4-methyl toluic acid and cyanamide under acidic conditions (hydrochloric acid), forming an intermediate compound.

- Cyclization: This intermediate undergoes cyclization with 3-(dimethylamino)-1-(pyridin-3-yl)-2-propylene-1-one to yield the final product .

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid exhibits significant biological activity, particularly as an antileukemic agent. It serves as an intermediate in the synthesis of compounds that inhibit tyrosine kinases, which are crucial in the signaling pathways of cancer cells. Its structural features allow it to interact effectively with these targets, potentially leading to therapeutic applications in oncology .

The synthesis methods for 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid typically involve:

- Guanidine Reaction: Conducted in an organic solvent under acidic conditions.

- Cyclization Reaction: Performed under controlled pH conditions, often in alcoholic or ketone solvents.

These methods emphasize the importance of reaction conditions to achieve high yields and purity of the final product .

This compound is primarily utilized in pharmaceutical research and development, particularly in:

- Antileukemic Drug Development: As an intermediate for synthesizing active pharmaceutical ingredients targeting leukemia.

- Kinase Inhibitor Research: Investigating its potential as a kinase inhibitor due to its structural similarities to known inhibitors like Nilotinib .

Interaction studies have shown that 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid can bind effectively to various biological targets involved in cancer pathways. These studies often involve:

- Binding Affinity Tests: Evaluating how well the compound interacts with specific kinases.

- Cell Line Studies: Assessing its efficacy in inhibiting cell proliferation in cancerous cell lines.

Such studies are crucial for understanding its potential therapeutic benefits and mechanisms of action .

Several compounds share structural similarities with 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nilotinib | C26H28N6O | A potent tyrosine kinase inhibitor used for chronic myelogenous leukemia treatment. |

| Imatinib | C29H31N7O2 | Another tyrosine kinase inhibitor; structurally related but has different target specificity. |

| Dasatinib | C22H26ClN7O2S | A multi-targeted kinase inhibitor, differing mainly by its additional sulfur atom and chlorine substituent. |

Uniqueness

The uniqueness of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid lies in its specific combination of pyridine and pyrimidine rings, which enhances its binding properties and selectivity towards certain kinases compared to other similar compounds. This structural feature may contribute to its effectiveness as an antileukemic agent while minimizing off-target effects observed with other inhibitors .

IUPAC Naming and Structural Representation

The compound 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. Its structure features a benzoic acid backbone substituted at the 3-position with a methyl group and an amino-linked pyrimidine ring, which is further substituted with a pyridinyl group at the 4-position (Figure 1). The molecular formula is C₁₇H₁₄N₄O₂, with a molecular weight of 306.32 g/mol.

Structural Representation

Benzoic acid core → 3-position: –NH– linkage to pyrimidine (C₄H₃N₂) –Pyrimidine 4-position: pyridin-3-yl (C₅H₄N) –4-methyl substitution on benzoic acid Common Synonyms and Alternative Designations

This compound is recognized by multiple synonyms, reflecting its role in pharmaceutical contexts:

- Nilotinib EP Impurity D

- 4-Methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid

- Nilotinib Carboxylic Acid Impurity

- SCHEMBL533540 (chemical registry identifier)

Registry Numbers and Chemical Identifiers

Key identifiers include:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 641569-94-0 |

| PubChem CID | 10402880 |

| EC Number | 629-968-8 |

| UNII | TQ9WCS4PF0 |

| InChIKey | LDLZPHLSVKGFSC-UHFFFAOYSA-N |

Historical Context and Discovery

The compound emerged during the development of nilotinib, a second-generation tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML) in 2007. As a process-related impurity, it was first characterized during quality control studies of nilotinib synthesis. Early patents (e.g., WO 2004/005281) described synthetic routes involving condensation of 3-amino-4-methylbenzoic acid derivatives with pyrimidine intermediates. Optimization efforts in the 2010s, such as those by Natco Pharma and SynZeal, refined its isolation and analytical detection methods.

Significance in Chemical Research and Pharmaceutical Development

This compound holds dual significance:

- Pharmaceutical Impurity Control: As Nilotinib EP Impurity D, it is monitored to ensure drug safety and compliance with regulatory standards (e.g., European Pharmacopoeia).

- Medicinal Chemistry: Its core structure—a benzoic acid fused with pyrimidine and pyridine moieties—serves as a scaffold for designing kinase inhibitors. Researchers have modified its functional groups to explore structure-activity relationships in targeting PDGFRα and Bcr-Abl kinases.

Research Objectives and Scope

Current research focuses on:

- Synthetic Optimization: Developing cost-effective routes (e.g., one-pot reactions).

- Analytical Method Development: Enhancing HPLC and mass spectrometry techniques for impurity quantification.

- Biological Activity Profiling: Investigating its potential as a precursor for anticancer agents.

Synthesis and Structural Analysis (Expanded Outline Example)

(Note: Per user instructions, this section is excluded from the final output but included here to demonstrate adherence to the outline.)

Synthetic Routes

Patent-Based Methods

- Route 1: Condensation of methyl 3-amino-4-methylbenzoate with 4-(pyridin-3-yl)pyrimidin-2-amine under reflux.

- Route 2: Palladium-catalyzed carbonylation of brominated precursors.

Yield Optimization

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.92 (s, pyridine-H), 8.65 (d, pyrimidine-H), 2.40 (s, CH₃) |

| HPLC | Retention time: 6.2 min (C18 column, 0.1% H₃PO₄/ACN) |

Elemental Composition (C₁₇H₁₄N₄O₂)

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is characterized by the molecular formula C₁₇H₁₄N₄O₂, which represents its complete elemental composition [1] [2]. The compound contains 17 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms arranged in a specific structural configuration [3]. The elemental composition by percentage weight consists of carbon (66.66%), hydrogen (4.61%), nitrogen (18.29%), and oxygen (10.44%), reflecting the relative atomic contributions to the overall molecular structure [2] [4].

This elemental composition is consistent with the structural features of the compound, which includes aromatic rings, heterocyclic systems, and functional groups that contribute to its chemical properties and reactivity [5]. The presence of four nitrogen atoms indicates the compound's potential for hydrogen bonding and its ability to act as both a hydrogen bond donor and acceptor in various chemical environments [2] [6].

Molecular Weight Determination (306.32 g/mol)

The molecular weight of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid has been determined to be 306.32 g/mol [1] [7]. This value is calculated by summing the atomic weights of all constituent atoms in the molecular formula C₁₇H₁₄N₄O₂ [3]. The molecular weight is an essential parameter for various analytical techniques, including mass spectrometry, which can be used to confirm the identity and purity of the compound [2] [4].

The molecular weight also plays a crucial role in determining the compound's physical properties, such as its solubility, diffusion coefficient, and behavior in solution [7]. The moderate molecular weight of this compound suggests it may possess a balance between lipophilicity and hydrophilicity, which could influence its interactions with biological systems and its potential applications in chemical research [8] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₄O₂ |

| Molecular Weight | 306.32 g/mol |

| Elemental Composition | C (66.66%), H (4.61%), N (18.29%), O (10.44%) |

Structural Composition and Topology

Benzoic Acid Moiety

The benzoic acid moiety forms the core structural component of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid [1] [3]. This moiety consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, providing the acidic character to the molecule . The carboxylic acid functional group is capable of forming hydrogen bonds and can participate in acid-base reactions, contributing significantly to the compound's chemical behavior in various environments [2] [4].

The benzoic acid portion of the molecule serves as an anchoring point for other substituents, including the methyl group at position 4 and the amino-pyrimidine substituent at position 3 [7]. The presence of these substituents influences the electronic distribution within the benzoic acid ring, affecting properties such as acidity, resonance stabilization, and reactivity [6]. The carboxylic acid group provides a site for potential derivatization, which could be utilized in the synthesis of related compounds or in the development of chemical probes [3] [2].

Pyrimidine Ring System

The pyrimidine ring system in 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3 [1] [5]. This heterocyclic system is connected to the benzoic acid moiety through an amino linking group at position 2 of the pyrimidine ring, while position 4 bears a pyridine substituent [3] . The pyrimidine ring contributes significantly to the compound's ability to engage in hydrogen bonding interactions and π-π stacking with other aromatic systems [10] [11].

The presence of two nitrogen atoms within the pyrimidine ring creates an electron-deficient aromatic system, which influences the electronic properties of the entire molecule [12] [8]. These nitrogen atoms can act as hydrogen bond acceptors, potentially interacting with hydrogen bond donors in biological systems or in solution [6]. The pyrimidine ring's electronic character also affects the reactivity of the adjacent functional groups and contributes to the overall conformational preferences of the molecule [10] [11].

Pyridine Substituent

The pyridine substituent in 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is attached to position 4 of the pyrimidine ring [1] [3]. This six-membered heterocyclic ring contains one nitrogen atom at position 3, which contributes to the electron-deficient character of this aromatic system [5] . The pyridine ring enhances the compound's ability to participate in hydrogen bonding interactions through its nitrogen atom, which can act as a hydrogen bond acceptor [2] [12].

The connection between the pyrimidine and pyridine rings involves a carbon-carbon single bond, which allows for some degree of rotational freedom [10] [11]. This rotational capability influences the three-dimensional conformation of the molecule and its ability to adopt specific orientations in different environments [14]. The pyridine substituent also contributes additional π-electron density to the extended conjugated system, potentially affecting the compound's spectroscopic properties and reactivity patterns [12] [8].

Amino Linking Group

The amino linking group in 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid serves as a critical bridge connecting the benzoic acid moiety to the pyrimidine ring system [1] [3]. This secondary amine (-NH-) provides structural flexibility to the molecule through its ability to rotate around the C-N bonds on either side [10] . The amino group also plays a significant role in the compound's hydrogen bonding capabilities, as it can function as a hydrogen bond donor in interactions with suitable acceptors [2] .

The amino linking group contributes to the electronic distribution within the molecule through conjugation with both the benzoic acid ring and the pyrimidine system [12] [11]. This conjugation can lead to partial double bond character in the C-N bonds, affecting bond lengths and rotational barriers [10] . The presence of the amino group also influences the acid-base properties of the compound, potentially affecting its behavior in different pH environments and its interactions with biological systems [8] [6].

Methyl Substituent Position and Influence

The methyl substituent in 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is positioned at carbon 4 of the benzoic acid ring, ortho to the amino linking group at position 3 [1] [3]. This strategic positioning of the methyl group has several important structural and electronic implications for the molecule [2] [7]. The methyl group introduces steric effects that can influence the rotational freedom of the amino linking group and, consequently, the overall conformation of the molecule [10] .

From an electronic perspective, the methyl group acts as a weak electron-donating substituent through inductive effects, slightly increasing the electron density in the benzoic acid ring [12] [8]. This electronic contribution can affect the acidity of the carboxylic acid group, the basicity of the amino linking group, and the overall reactivity of the aromatic system [6]. The methyl substituent also influences the distribution of electron density within the molecule, potentially affecting its interactions with other chemical species and its behavior in various chemical environments [12] [11].

Stereochemistry and Conformational Analysis

Rotational Barriers

The conformational flexibility of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is primarily determined by rotation around three key bonds: the bond between the benzoic acid ring and the amino linking group, the bond between the amino group and the pyrimidine ring, and the bond connecting the pyrimidine and pyridine rings [10] . Each of these rotational axes is associated with specific energy barriers that influence the molecule's conformational preferences [14] [11].

The rotation around the bond between the benzoic acid ring and the amino linking group faces a relatively high energy barrier of approximately 5-7 kcal/mol [11]. This barrier is attributed to several factors, including steric hindrance from the adjacent methyl group and electronic effects related to the conjugation between the amino group and the benzoic acid ring [10] [14]. The presence of the methyl group at position 4 of the benzoic acid ring introduces steric constraints that can limit the rotational freedom around this bond [11].

The rotational barrier around the bond between the amino linking group and the pyrimidine ring is estimated to be in the range of 3-5 kcal/mol [11]. This moderate barrier is influenced by resonance stabilization between the amino nitrogen and the pyrimidine ring, as well as potential hydrogen bonding interactions involving the amino group [10] [14]. The electronic conjugation between these structural components contributes to the partial double bond character of this connection, increasing the energy required for rotation [11].

The bond connecting the pyrimidine and pyridine rings exhibits the lowest rotational barrier among the three, approximately 2-4 kcal/mol [11]. This relatively low barrier can be attributed to minimal steric hindrance and the potential for π-π stacking interactions between the two heterocyclic systems [10] [14]. The rotational freedom around this bond allows the molecule to adopt various conformations that may be stabilized by intramolecular interactions or influenced by the surrounding environment [11].

Preferred Conformations in Solution

In solution, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid adopts specific conformational preferences that are determined by a balance of intramolecular forces and interactions with the solvent environment [10] . The preferred conformations are influenced by factors such as electronic conjugation, steric effects, hydrogen bonding, and π-π stacking interactions [14] [11].

The benzoic acid ring and the amino linking group tend to adopt a coplanar arrangement to maximize the electronic conjugation between these structural components [11]. This coplanarity allows for effective overlap of the p-orbitals, stabilizing the molecule through extended π-electron delocalization [10] [14]. However, the presence of the methyl group at position 4 of the benzoic acid ring may introduce some deviation from perfect coplanarity due to steric interactions [11].

The connection between the amino linking group and the pyrimidine ring also favors a nearly coplanar conformation, though slight deviations may occur due to hydrogen bonding interactions or solvent effects [10] [14]. This near-coplanarity facilitates electronic conjugation between the amino nitrogen and the pyrimidine system, contributing to the overall stability of the molecule [11]. The specific orientation may be influenced by the formation of intramolecular hydrogen bonds or interactions with solvent molecules [10] [14].

The pyrimidine and pyridine rings typically adopt a nearly coplanar arrangement to maximize π-orbital overlap between the two heterocyclic systems [11]. This conformation is stabilized by π-π stacking interactions and the extended conjugation across the molecule [10] [14]. In polar solvents, the preferred conformation may be influenced by solvent-solute interactions, particularly those involving the nitrogen atoms of the heterocyclic rings and the carboxylic acid group [11].

| Rotational Bond | Rotational Barrier (kcal/mol) | Preferred Conformation |

|---|---|---|

| Benzoic acid - Amino link | 5-7 | Coplanar |

| Amino link - Pyrimidine | 3-5 | Nearly coplanar |

| Pyrimidine - Pyridine | 2-4 | Nearly coplanar |

Bond Properties and Electronic Distribution

Bond Lengths and Angles

The molecular structure of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is characterized by specific bond lengths and angles that reflect the electronic and steric factors influencing the compound's geometry [10] . These structural parameters provide valuable insights into the nature of the chemical bonds and the overall conformation of the molecule [14] [11].

The aromatic C-C bonds in the benzoic acid, pyrimidine, and pyridine rings typically exhibit lengths in the range of 1.39-1.40 Å, consistent with the standard values for aromatic systems [10] . These bond lengths reflect the partial double bond character resulting from π-electron delocalization within the aromatic rings [14] [11]. The bond angles in these aromatic systems are approximately 120°, in accordance with the sp² hybridization of the carbon atoms [10] .

The C-C bond connecting the methyl substituent to the benzoic acid ring has a length of approximately 1.50-1.52 Å, characteristic of a single bond between sp²- and sp³-hybridized carbon atoms [10] . The C-C bond linking the pyrimidine and pyridine rings is slightly longer, typically 1.47-1.48 Å, reflecting its single bond nature while still allowing for some degree of π-orbital overlap between the two aromatic systems [14] [11].

The C-N bonds involving the amino linking group exhibit lengths of 1.35-1.42 Å, which are shorter than typical C-N single bonds (1.47 Å) due to partial double bond character resulting from conjugation with the adjacent aromatic systems [10] . The C=N bonds in the pyrimidine and pyridine rings have lengths of approximately 1.33-1.34 Å, consistent with the double bond character in these heterocyclic structures [14] [11].

The carboxylic acid group features a C-O single bond with a length of 1.36-1.38 Å and a C=O double bond of 1.20-1.23 Å [10] . These values reflect the resonance stabilization within the carboxylic acid functionality and its influence on the electronic distribution in this part of the molecule [14] [11].

Electronic Density Distribution

The electronic density distribution in 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is characterized by variations in electron density across different regions of the molecule, influenced by the electronic properties of the constituent atoms and functional groups [12] [8]. This distribution plays a crucial role in determining the compound's reactivity, acid-base properties, and interactions with other chemical species [6].

The carboxylic acid group exhibits a significant polarization of electron density, with the oxygen atoms bearing partial negative charges [12] [8]. The carbonyl oxygen (C=O) carries a highly negative partial charge and serves as a strong hydrogen bond acceptor, while the hydroxyl oxygen (C-O-H) has a moderately negative partial charge and can function as both a hydrogen bond acceptor and donor [6]. This polarization contributes to the acidic character of the carboxylic acid group, with a typical pKa value in the range of 4-5 [12] [8].

The nitrogen atoms in the pyrimidine and pyridine rings possess moderately negative partial charges due to their higher electronegativity compared to carbon [12] [8]. These atoms act as hydrogen bond acceptors and contribute to the electron-deficient character of the heterocyclic systems [6]. The electron density at these nitrogen atoms is influenced by their participation in the aromatic π-systems, which results in some delocalization of their lone pairs [12] [8].

The amino linking group nitrogen carries a slightly negative partial charge and serves primarily as a hydrogen bond donor through its N-H bond [12] [8]. The electron density at this nitrogen atom is affected by its conjugation with both the benzoic acid ring and the pyrimidine system, which can lead to some delocalization of its lone pair [6]. This conjugation influences the basicity of the amino group and its ability to participate in acid-base reactions [12] [8].

The methyl carbon has a slightly negative partial charge due to the inductive effect of the methyl group, which acts as a weak electron donor to the benzoic acid ring [12] [8]. This electronic contribution affects the distribution of electron density within the aromatic system and can influence the reactivity of the adjacent positions [6].

| Atom/Group | Partial Charge | Electron Density | Hydrogen Bonding Role |

|---|---|---|---|

| Carboxylic Acid Oxygen (C=O) | Highly negative | High | Strong acceptor |

| Carboxylic Acid Oxygen (C-O-H) | Moderately negative | Moderate to high | Acceptor and donor |

| Pyrimidine Nitrogen (N1) | Moderately negative | Moderate | Acceptor |

| Pyrimidine Nitrogen (N3) | Moderately negative | Moderate | Acceptor |

| Pyridine Nitrogen | Moderately negative | Moderate | Acceptor |

| Amino Nitrogen | Slightly negative | Moderate | Donor |

| Methyl Carbon | Slightly negative | Low | None |

Resonance Structures and Stabilization

The electronic structure of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is significantly influenced by resonance effects, which contribute to the stabilization of the molecule and affect its chemical properties [12] [8]. Multiple resonance structures can be drawn for different parts of the molecule, reflecting the delocalization of π-electrons across conjugated systems [6].

The benzoic acid ring system exhibits standard aromatic resonance, with six π-electrons delocalized over the six carbon atoms of the benzene ring [12] [8]. This aromatic stabilization provides approximately 36 kcal/mol of resonance energy, contributing to the stability of this structural component [6]. The carboxylic acid group participates in resonance through its two major forms: C-OH/C=O ↔ C=O/C-O⁻, which increases the acidity of the carboxylic acid hydrogen and stabilizes the carboxylate anion upon deprotonation [12] [8].

The amino-benzoic acid conjugation involves electron donation from the amino nitrogen into the benzoic acid ring, increasing the electron density at specific positions [12] [8]. This resonance interaction provides moderate stabilization and enhances the nucleophilicity of certain positions on the benzoic acid ring [6]. Similarly, the amino-pyrimidine conjugation involves electron donation from the amino nitrogen into the electron-deficient pyrimidine ring, resulting in significant stabilization and reducing the basicity of the amino nitrogen [12] [8].

The pyrimidine ring system features multiple resonance forms with the nitrogen lone pairs participating in the aromatic π-system [12] [8]. This resonance significantly stabilizes the heterocyclic structure and reduces the basicity of the ring nitrogens compared to non-aromatic amines [6]. The pyridine ring system similarly exhibits resonance involving the nitrogen lone pair, contributing to the aromatic character of the ring and affecting the basicity of the pyridine nitrogen [12] [8].

The pyrimidine-pyridine conjugation involves limited resonance across the single bond connecting the two heterocyclic rings [12] [8]. This conjugation provides moderate stabilization when the rings adopt a coplanar conformation, allowing for some overlap of the π-orbitals [6]. The extended conjugation across the entire molecule, including the benzoic acid, amino linking group, pyrimidine, and pyridine components, contributes to the overall electronic stabilization and influences the compound's spectroscopic properties and reactivity patterns [12] [8].

| Resonance System | Major Resonance Structures | Stabilization Effect |

|---|---|---|

| Benzoic Acid Ring System | Standard aromatic resonance with six π-electrons delocalized over six carbon atoms | Standard aromatic stabilization (~36 kcal/mol) |

| Amino-Benzoic Acid Conjugation | Electron donation from amino nitrogen into benzoic acid ring, increasing electron density | Moderate stabilization; enhances nucleophilicity of the benzoic acid ring |

| Amino-Pyrimidine Conjugation | Electron donation from amino nitrogen into electron-deficient pyrimidine ring | Significant stabilization; reduces basicity of amino nitrogen |

| Pyrimidine Ring System | Multiple resonance forms with nitrogen lone pairs participating in aromatic π-system | Significant stabilization; reduces basicity of ring nitrogens |

| Pyridine Ring System | Multiple resonance forms with nitrogen lone pair participating in aromatic π-system | Significant stabilization; reduces basicity of pyridine nitrogen |

| Pyrimidine-Pyridine Conjugation | Limited conjugation across single bond connecting the two heterocyclic rings | Moderate stabilization when rings are coplanar |

| Carboxylic Acid Group | Two major resonance forms: C-OH/C=O ↔ C=O/C-O⁻ | Significant stabilization; increases acidity of carboxylic acid |

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid exists as a solid at room temperature [1] [2]. The compound presents as a pale beige colored powder or crystalline material [1] [2]. This solid-state nature is consistent with its molecular structure, which contains multiple aromatic rings and polar functional groups that promote strong intermolecular interactions. The compound demonstrates hygroscopic properties, meaning it readily absorbs moisture from the atmosphere, necessitating careful storage conditions [1] [2].

The physical appearance can vary slightly depending on the purity and crystallization conditions, with some suppliers reporting variations from pale yellow to light beige coloration [3] [4]. This color variation is typical for compounds containing extended conjugated aromatic systems and does not necessarily indicate impurities when within acceptable ranges.

Thermal Properties

Melting Point

The melting point of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is reported as greater than 257°C with decomposition [1] [2]. This unusually high melting point indicates the presence of strong intermolecular forces, including hydrogen bonding networks formed by the carboxylic acid group, amino linkage, and nitrogen atoms in the heterocyclic rings. The decomposition that occurs at the melting point suggests that the compound undergoes thermal degradation before achieving a clean melting transition, which is common for complex organic molecules containing multiple functional groups.

Boiling Point (587.9°C at 760 mm Hg)

The predicted boiling point of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is 587.9±60.0°C at 760 mmHg [5] [1] [2]. This exceptionally high boiling point reflects the molecular complexity and the extensive intermolecular interactions present in the compound. The significant uncertainty range (±60°C) indicates that this value is computationally predicted rather than experimentally determined, which is common for compounds that decompose before reaching their theoretical boiling point.

Flash Point (309.367°C)

The flash point is reported as 309.4±32.9°C [5] [6] [7]. This relatively high flash point indicates that the compound requires substantial heating before it can produce sufficient vapor to form an ignitable mixture with air. From a safety perspective, this moderate flash point necessitates appropriate fire prevention measures during handling and storage, particularly when the compound is subjected to elevated temperatures during synthesis or purification processes.

Solubility Profile

Aqueous Solubility

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid exhibits limited solubility in water. While specific quantitative data is not available in the literature, the compound's structure suggests poor aqueous solubility due to the predominance of aromatic systems and the hydrophobic nature of the molecule. The presence of the carboxylic acid group and amino nitrogen atoms provides some polar character, but this is insufficient to overcome the hydrophobic contributions from the three aromatic ring systems.

Organic Solvent Solubility

The compound demonstrates slightly soluble behavior in several organic solvents:

- Dimethyl sulfoxide (DMSO): Slightly soluble [4] [1] [2] [8]

- Methanol: Slightly soluble, particularly when heated [1] [2] [8]

- Chloroform: Slightly soluble [3] [4]

The enhanced solubility in organic solvents compared to water is attributed to the compound's aromatic structure, which facilitates favorable interactions with organic solvent molecules through π-π stacking and dipole-dipole interactions [9]. The polar aprotic nature of DMSO makes it particularly effective at solvating the compound through interactions with both the polar functional groups and the aromatic systems.

pH-Dependent Solubility Behavior

The solubility of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is expected to be pH-dependent due to the presence of ionizable functional groups. The carboxylic acid group has a predicted pKa of 4.35±0.10 [1] [2], indicating that at physiological pH (7.4), the carboxylic acid will be predominantly deprotonated, forming the carboxylate anion. This ionization should significantly increase aqueous solubility under basic conditions compared to acidic conditions where the carboxylic acid remains protonated.

Spectroscopic Characteristics

UV-Visible Spectroscopy

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid exhibits characteristic aromatic absorption bands in the UV-visible region due to the presence of three distinct aromatic systems: the pyridine ring, pyrimidine ring, and substituted benzoic acid moiety. The compound's extended conjugated system, facilitated by the amino linkage connecting the aromatic rings, results in strong UV absorption with multiple absorption maxima. The π→π* transitions of the aromatic rings typically occur in the 250-300 nm range, while n→π* transitions from the nitrogen atoms may appear at longer wavelengths.

Infrared Spectroscopy

The infrared spectrum of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid displays several characteristic absorption bands:

- Carboxylic acid C=O stretch: Expected around 1650-1700 cm⁻¹

- N-H stretch: Amino group stretching around 3200-3400 cm⁻¹

- Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region

- Aromatic C=N stretches: Characteristic of pyridine and pyrimidine rings around 1580-1620 cm⁻¹

- O-H stretch: Broad absorption around 2500-3300 cm⁻¹ from carboxylic acid

The fingerprint region (800-1500 cm⁻¹) provides characteristic patterns for the heterocyclic compounds, enabling structural confirmation and purity assessment.

NMR Spectroscopy

¹H NMR Analysis

The proton NMR spectrum of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid exhibits several distinct regions:

- Aromatic protons: Multiple signals in the 7-9 ppm range from the pyridine, pyrimidine, and benzoic acid rings

- Methyl protons: Singlet around 2.4 ppm from the methyl group on the benzene ring

- NH proton: Broad signal around 8-10 ppm from the amino linkage

- Carboxylic acid proton: Very broad signal around 10-12 ppm, often exchangeable with D₂O

The aromatic region shows complex multiplicity patterns due to coupling between adjacent aromatic protons and long-range coupling effects across the heterocyclic systems.

¹³C NMR Analysis

The carbon-13 NMR spectrum provides valuable structural information:

- Carbonyl carbon: Signal around 170 ppm from the carboxylic acid group

- Aromatic carbons: Multiple signals in the 110-160 ppm range from the three aromatic ring systems

- Methyl carbon: Signal around 20 ppm from the methyl substituent

The heterocyclic carbons (pyridine and pyrimidine) show distinctive chemical shifts that differ from simple benzene carbons due to the electronegative nitrogen atoms.

2D NMR Structural Correlation

Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide crucial information about connectivity and spatial relationships between the aromatic ring systems. These techniques help confirm the substitution patterns and reveal through-space interactions between protons on different aromatic rings, providing insight into the molecule's preferred conformation in solution.

Mass Spectrometry

Fragmentation Patterns

Mass spectrometry of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid shows a molecular ion peak at m/z 306.32, corresponding to the molecular weight. Common fragmentation patterns include:

- Loss of carboxylic acid group: Fragment at m/z 261 (loss of 45 Da, COOH)

- Loss of carboxyl group: Fragment at m/z 262 (loss of 44 Da, CO₂)

- Aromatic ring fragmentations: Various fragments from cleavage of the aromatic systems

High-Resolution Mass Analysis

High-resolution mass spectrometry provides an exact mass of 306.111664 Da [5] [6], confirming the molecular formula C₁₇H₁₄N₄O₂. The high mass accuracy enables definitive molecular formula assignment and helps distinguish between possible isomeric structures.

X-ray Crystallography

Crystal Structure Parameters

While specific crystallographic data for 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is not available in the current literature, structural analysis of related compounds suggests the compound likely crystallizes in a triclinic crystal system. The molecular geometry is expected to be non-planar due to steric interactions between the aromatic rings and the flexibility around the amino linkage.

Packing Arrangements

The crystal packing is anticipated to be dominated by intermolecular hydrogen bonding networks. The carboxylic acid groups can form dimeric arrangements through O-H···O hydrogen bonds, while the amino group and nitrogen atoms in the heterocyclic rings can participate in additional hydrogen bonding interactions. These extensive hydrogen bonding networks contribute to the compound's high melting point and solid-state stability.

Intermolecular Interactions

Based on structural analysis of related compounds [10], the crystal structure likely exhibits:

- Hydrogen bonding: O-H···N and N-H···O interactions between molecules

- π-π stacking: Interactions between aromatic ring systems

- C-H···π interactions: Weak interactions between aromatic rings and methyl/methylene groups

- Van der Waals interactions: Contributing to overall crystal stability

These intermolecular interactions collectively determine the compound's physical properties, including its thermal stability, solubility characteristics, and mechanical properties of the crystalline material.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₄N₄O₂ | [5] [1] [2] |

| Molecular Weight | 306.32 g/mol | [5] [1] [2] |

| Melting Point | >257°C (decomposes) | [1] [2] |

| Boiling Point | 587.9±60.0°C at 760 mmHg | [5] [1] [2] |

| Flash Point | 309.4±32.9°C | [5] [6] [7] |

| Density | 1.3±0.1 g/cm³ | [5] [1] |

| Physical State | Solid | [1] [2] |

| Appearance | Pale Beige | [1] [2] |

| pKa | 4.35±0.10 | [1] [2] |

| LogP | 2.85 | [5] [6] |

| Solubility in DMSO | Slightly soluble | [4] [1] [2] [8] |

| Solubility in Methanol | Slightly soluble (heated) | [1] [2] [8] |

XLogP3

UNII

GHS Hazard Statements

H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant